molecular formula C7H12O3 B13892167 Ethyl (2E)-4-Methoxybut-2-Enoate

Ethyl (2E)-4-Methoxybut-2-Enoate

Cat. No.: B13892167
M. Wt: 144.17 g/mol
InChI Key: PEUUDTNKIKHIFY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-4-Methoxybut-2-Enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes an ethyl group, a methoxy group, and a double bond in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-Methoxybut-2-Enoate can be synthesized through the esterification of 4-methoxy-2-butenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying product purification.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this ester can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 4-Methoxy-2-butenoic acid.

    Reduction: 4-Methoxy-2-butanol.

    Substitution: 4-Methoxy-2-butenoamide or other esters.

Scientific Research Applications

Ethyl (2E)-4-Methoxybut-2-Enoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.

    Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

    Industry: Employed as a flavoring agent and in the formulation of fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-Methoxybut-2-Enoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 4-methoxy-2-butenoic acid and ethanol. The molecular targets include the active sites of esterases, where the ester bond is attacked by a nucleophilic residue, leading to the breakdown of the ester linkage.

Comparison with Similar Compounds

    Ethyl Acetate: Another ester with a simpler structure, used widely as a solvent.

    Methyl Butanoate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl (2E)-But-2-Enoate: Lacks the methoxy group, making it less complex.

Uniqueness: Ethyl (2E)-4-Methoxybut-2-Enoate is unique due to the presence of both a methoxy group and a double bond in the E-configuration. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (E)-4-methoxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-10-7(8)5-4-6-9-2/h4-5H,3,6H2,1-2H3/b5-4+

InChI Key

PEUUDTNKIKHIFY-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/COC

Canonical SMILES

CCOC(=O)C=CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.